Heptaminol hydrochloride
Overview
Description
Heptaminol hydrochloride is an amino alcohol classified as a cardiac stimulant with positive inotropic action. It increases coronary blood flow and exhibits mild peripheral vasoconstriction. This compound is often used in the treatment of low blood pressure, particularly orthostatic hypotension .
Mechanism of Action
Target of Action
Heptaminol hydrochloride is an amino alcohol that is classified as a cardiac stimulant . It primarily targets the heart and blood vessels, where it exerts a positive inotropic action (increases the strength of muscular contraction) and causes mild peripheral vasoconstriction .
Mode of Action
It is known to increase coronary blood flow, which enhances the supply of oxygen and nutrients to the heart muscle . This results in improved cardiac contraction and output .
Biochemical Pathways
Given its effects on cardiac function and peripheral vasoconstriction, it may influence pathways related to calcium metabolism and catecholamine release .
Pharmacokinetics
It is known to be administered orally, intravenously, or intramuscularly . The compound’s bioavailability, half-life, and clearance rates are currently unknown .
Result of Action
The primary result of this compound’s action is an increase in cardiac output and peripheral resistance . This can help in the treatment of conditions like low blood pressure and particularly orthostatic hypotension . It is also indicated in the treatment of hemorrhoids and venolymphatic insufficiency .
Biochemical Analysis
Biochemical Properties
Heptaminol hydrochloride plays a significant role in biochemical reactions, particularly those involving cardiovascular function. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with adrenergic receptors, where this compound acts as an agonist, stimulating these receptors to increase heart rate and contractility. Additionally, it may interact with nitric oxide synthase, influencing the production of nitric oxide, a critical molecule in vasodilation .
Cellular Effects
This compound affects various types of cells, particularly those in the cardiovascular system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the adrenergic signaling pathway, leading to increased cyclic AMP (cAMP) levels, which in turn enhances cardiac muscle contraction. It may also affect endothelial cells by promoting the release of nitric oxide, thereby aiding in vasodilation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to adrenergic receptors, particularly the beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cAMP levels. This cascade results in enhanced cardiac muscle contraction and increased heart rate. Additionally, this compound may inhibit the reuptake of norepinephrine, prolonging its action and further stimulating the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that this compound can maintain its positive inotropic effects over extended periods, although there may be a gradual reduction in efficacy. In vitro and in vivo studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively increases heart rate and contractility without significant adverse effects. At higher doses, this compound can cause toxic effects, including arrhythmias and excessive vasoconstriction. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired cardiovascular effects, but exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes deamination and conjugation reactions. The enzymes involved in its metabolism include monoamine oxidase and various cytochrome P450 isoforms. These metabolic processes result in the formation of inactive metabolites, which are then excreted via the kidneys. This compound can also influence metabolic flux by altering the levels of key metabolites involved in cardiovascular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound is distributed widely in the body, with higher concentrations observed in the heart and vascular tissues .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. Additionally, this compound may be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals. These interactions ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptaminol hydrochloride can be synthesized through the reaction of 6-amino-2-methylheptan-2-ol with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: 6-amino-2-methylheptan-2-ol.
Reaction with Hydrochloric Acid: The amino alcohol is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain this compound in its pure form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 6-amino-2-methylheptan-2-ol are reacted with hydrochloric acid.
Purification and Quality Control: The product undergoes rigorous purification and quality control to ensure pharmaceutical-grade purity
Chemical Reactions Analysis
Types of Reactions
Heptaminol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of heptaminol, which can have different pharmacological properties .
Scientific Research Applications
Heptaminol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: This compound is used in the treatment of cardiovascular diseases, particularly for its positive inotropic effects and vasodilatory properties
Industry: It is used in the formulation of pharmaceutical products for the treatment of hypotension and other cardiovascular conditions
Comparison with Similar Compounds
Heptaminol hydrochloride can be compared with other similar compounds, such as:
Isometheptene: Another vasoconstrictor used in the treatment of hypotension.
Methylhexanamine: A stimulant with similar pharmacological properties.
Tuaminoheptane: A compound with vasoconstrictive and stimulant effects
Uniqueness
This compound is unique due to its combination of positive inotropic action and vasodilatory properties, making it particularly effective in treating orthostatic hypotension and other cardiovascular conditions .
Properties
IUPAC Name |
6-amino-2-methylheptan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(9)5-4-6-8(2,3)10;/h7,10H,4-6,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNBMCOSOXIZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
372-66-7 (Parent) | |
Record name | Heptaminol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045891 | |
Record name | Heptaminol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543-15-7 | |
Record name | Heptaminol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptaminol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptaminol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptaminol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptaminol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTAMINOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB3RM40HIR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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